molecular formula C11H10BrNO2 B1431597 Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate CAS No. 1260383-49-0

Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate

Cat. No.: B1431597
CAS No.: 1260383-49-0
M. Wt: 268.11 g/mol
InChI Key: WWISWWDVNPDLJC-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Identification

This compound possesses a systematic nomenclature that precisely describes its molecular architecture according to International Union of Pure and Applied Chemistry conventions. The compound's full chemical name indicates the presence of a methyl ester group at the 6-position carboxylic acid functionality, a bromine atom substituted at the 4-position, and an additional methyl group at the 2-position of the indole nucleus. The molecular formula C₁₁H₁₀BrNO₂ reveals the atomic composition, with a molecular weight of 268.11 grams per mole, establishing its position among medium-molecular-weight heterocyclic compounds.

The structural identification of this compound relies on its distinctive chemical descriptors and spectroscopic fingerprints. The Simplified Molecular Input Line Entry System representation O=C(C1=CC2=C(C(Br)=C1)C=C(C)N2)OC provides a linear notation that encodes the complete molecular structure. Furthermore, the International Chemical Identifier key WWISWWDVNPDLJC-UHFFFAOYSA-N serves as a unique digital fingerprint for this specific molecular arrangement. The compound's three-dimensional structure features the characteristic planar indole ring system with substituents positioned to create specific steric and electronic environments that influence its chemical reactivity and potential biological activity.

Property Value Reference
Chemical Abstracts Service Number 1260383-49-0
Molecular Formula C₁₁H₁₀BrNO₂
Molecular Weight 268.11 g/mol
Exact Mass 266.989471
Density 1.6±0.1 g/cm³
Boiling Point 390.9±37.0 °C at 760 mmHg
Flash Point 190.2±26.5 °C

The indole ring system in this compound maintains the characteristic aromatic properties that define this heterocyclic family. The fusion of a benzene ring to a pyrrole ring creates a bicyclic structure that follows Hückel's rule with ten π electrons distributed across the conjugated system. The presence of the bromine substituent at the 4-position introduces significant electronic effects, as bromine is an electron-withdrawing group that can influence both the reactivity patterns and the physical properties of the molecule. Additionally, the methyl group at the 2-position provides steric hindrance and electron-donating effects that further modulate the compound's chemical behavior.

Historical Development of Indole Carboxylate Derivatives

The historical development of indole carboxylate derivatives traces its origins to the pioneering work conducted in the nineteenth century when indole chemistry first emerged from investigations into natural dyestuffs. The foundational discovery of indole itself occurred in 1866 when Adolf von Baeyer successfully isolated this heterocyclic compound through the zinc dust reduction of oxindole, which had been derived from the degradation of indigo dye. This seminal achievement established the groundwork for subsequent synthetic developments that would eventually lead to the sophisticated indole derivatives observed in contemporary chemical research. The name "indole" itself represents a portmanteau derived from "indigo" and "oleum," reflecting the historical connection between this heterocycle and the treatment of indigo dye with oleum.

The evolution of indole carboxylate chemistry gained significant momentum throughout the twentieth century as synthetic methodologies became increasingly sophisticated and diverse. Chemical degradation studies of indigo dye had previously yielded oxygenated indole derivatives named indoxyl and oxindole, providing early insights into the structural modifications possible within this heterocyclic framework. The development of systematic synthetic approaches to indole derivatives became particularly important as researchers recognized the prevalence of indole structures in naturally occurring compounds, including essential amino acids such as tryptophan and neurotransmitters like serotonin. These biological connections provided strong motivation for developing synthetic routes to functionalized indole derivatives, including carboxylate esters that could serve as synthetic intermediates or biologically active compounds in their own right.

The emergence of carbonylative synthesis methodologies has played a crucial role in advancing the field of indole carboxylate chemistry. Recent research has demonstrated that carbonylation processes represent versatile, convenient, and cost-effective methods for synthesizing high-value heterocyclic compounds. These approaches have become increasingly important for indole synthesis and functionalization, providing researchers with powerful tools for constructing complex molecular architectures. The development of palladium-catalyzed carbonylation reactions has been particularly significant, enabling the formation of carbonyl-containing indole derivatives through efficient catalytic processes. Such methodological advances have expanded the synthetic accessibility of compounds like this compound, making them more readily available for research applications.

Contemporary synthetic approaches to indole carboxylates have benefited from advances in transition metal catalysis and modern synthetic methodologies. The practical synthesis of 2-aryl-indole-6-carboxylic acids has been achieved through sequences involving nucleophilic aromatic substitution reactions, reductive cyclization, hydrolysis, and decarboxylation. These methodological developments demonstrate the operational simplicity and cost-effectiveness that characterize modern approaches to indole carboxylate synthesis, making such compounds amenable to large-scale production when required. The evolution of these synthetic strategies reflects the ongoing refinement of heterocyclic chemistry methodologies and the continuous quest for more efficient and selective synthetic transformations.

Significance in Heterocyclic Chemistry Research

This compound occupies a position of considerable significance within the broader landscape of heterocyclic chemistry research, representing both fundamental structural principles and practical synthetic applications. The indole nucleus itself constitutes one of the most important heterocyclic ring systems, formed by the fusion of a benzene ring to the 2,3-positions of a pyrrole ring. This structural arrangement creates a π-excessive heterocycle that exhibits distinctive electronic properties and reactivity patterns, making indole derivatives particularly valuable for exploring fundamental principles of aromatic heterocyclic chemistry. The compound's specific substitution pattern provides researchers with opportunities to investigate how different functional groups influence the electronic structure and chemical behavior of the indole framework.

The research significance of this compound extends to its role in medicinal chemistry and drug discovery efforts, where indole-containing molecules have demonstrated remarkable therapeutic potential. Indole derivatives span the entire structural spectrum from simple synthetic compounds to highly complex alkaloids, and they consistently demonstrate diverse biological activities relevant to numerous human diseases. The chemical inventory of medicinally useful indole compounds reflects the unique properties of the indole heterocycle, which provides rich opportunities for extensive synthetic chemistry and enables the construction of novel compounds for exploring biological chemical space. The presence of bromine and carboxylate functionalities in this compound creates additional synthetic handles that can be exploited for further molecular elaboration and structure-activity relationship studies.

From a synthetic chemistry perspective, the compound serves as an important building block for constructing more complex molecular architectures through various chemical transformations. The bromine substituent provides a reactive site for cross-coupling reactions, nucleophilic substitutions, and other synthetic manipulations that can introduce diverse functional groups or extend the molecular framework. The carboxylate ester functionality offers additional synthetic versatility, as it can be hydrolyzed to the corresponding carboxylic acid, reduced to alcohols, or used in amidation reactions to create diverse derivatives. These synthetic possibilities make the compound valuable not only as a research target but also as a synthetic intermediate for accessing related structures with potentially enhanced properties or biological activities.

The significance of this compound in contemporary research is further amplified by the ongoing development of new synthetic methodologies for heterocyclic compound preparation. The compound represents a test case for evaluating the effectiveness of novel synthetic approaches, catalyst systems, and reaction conditions in heterocyclic chemistry. As researchers continue to develop more efficient and environmentally sustainable synthetic methods, compounds like this serve as important benchmarks for assessing the practical utility of new methodologies. The structural complexity of the molecule, combined with its multiple functional groups, provides an excellent platform for demonstrating the scope and limitations of emerging synthetic technologies in heterocyclic chemistry research.

Properties

IUPAC Name

methyl 4-bromo-2-methyl-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-6-3-8-9(12)4-7(11(14)15-2)5-10(8)13-6/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWISWWDVNPDLJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation. The compound’s interaction with these enzymes can lead to the inhibition of cell growth and induction of apoptosis. Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and alterations in cellular metabolism. These effects can result in the inhibition of cancer cell growth, induction of apoptosis, and modulation of immune responses. The compound’s impact on cellular processes highlights its potential as a therapeutic agent for various diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their activity and function. For instance, it may inhibit enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s biological activities and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability is crucial for its effectiveness in biochemical assays and therapeutic applications. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained inhibition of cell growth and induction of apoptosis, highlighting its potential for chronic treatment regimens.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of cancer cell growth and modulation of immune responses. At higher doses, it may cause toxic or adverse effects, including damage to healthy cells and tissues. Studies have identified threshold effects, where the compound’s beneficial effects are observed within a specific dosage range. Beyond this range, the risk of toxicity increases, emphasizing the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. The compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with different biological properties. These metabolic pathways can affect the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile. Understanding the metabolic pathways of this compound is essential for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution. These interactions can influence the compound’s localization and accumulation within different cellular compartments and tissues. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, influencing various cellular processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Biological Activity

Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate is a notable indole derivative known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H8BrNO2 and a molecular weight of approximately 254.08 g/mol. The compound features a bromine atom at the 4-position, a methyl group at the 2-position of the indole ring, and a carboxylate group at the 6-position, contributing to its unique reactivity profile and biological properties.

Target Interactions:
this compound interacts with various biological targets, influencing several biochemical pathways. Indole derivatives are known to modulate enzyme activities, particularly those involved in cancer cell proliferation and immune response.

Biochemical Pathways:
The compound is implicated in multiple pathways:

  • Anticancer Activity: It inhibits specific enzymes that promote tumor growth.
  • Antimicrobial Action: Exhibits activity against both Gram-positive and Gram-negative bacteria.
  • Antiviral Properties: Potentially inhibits viral replication mechanisms, including those of hepatitis C virus .

Anticancer Activity

Research indicates that this compound shows promising anticancer effects by targeting cancer cell proliferation pathways. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound has been tested for antibacterial and antifungal properties. It exhibits significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective inhibition. For instance, it has shown activity against Escherichia coli and Staphylococcus aureus, highlighting its potential use in treating bacterial infections .

Antiviral Activity

This compound has been noted for its antiviral properties, particularly against hepatitis C virus NS5B polymerase. This suggests that it may serve as a lead compound for developing antiviral therapies .

Synthesis and Evaluation

Recent studies have focused on optimizing the synthesis of this compound through microwave-assisted methods, yielding high purity and efficiency. This approach not only enhances yield but also reduces reaction time, making it suitable for large-scale production for further biological evaluation .

Comparative Studies

A comparative analysis with other indole derivatives reveals that this compound possesses unique pharmacological properties due to its specific substitution pattern. Such structural differences can influence binding affinities and biological activities.

Data Table: Biological Activities Overview

Activity Type Description Reference
AnticancerInhibits cancer cell proliferation
AntimicrobialEffective against E. coli and S. aureus
AntiviralInhibits hepatitis C virus NS5B polymerase
Enzyme InhibitionModulates enzyme activities related to cancer

Scientific Research Applications

Anticancer Activity

Research indicates that Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate demonstrates promising anticancer effects. It inhibits specific enzymes involved in cancer cell proliferation, making it a potential candidate for cancer therapy. In vitro studies have shown its ability to inhibit the growth of various cancer cell lines, suggesting its utility in developing new anticancer agents.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported effective inhibition of bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating its potential use in treating bacterial infections. The minimum inhibitory concentration (MIC) values for these strains demonstrate its efficacy as an antimicrobial agent.

Antiviral Activity

This compound has shown antiviral properties, particularly against hepatitis C virus NS5B polymerase. This suggests that it may serve as a lead compound for developing antiviral therapies aimed at hepatitis C and potentially other viral infections.

Synthesis and Evaluation

Recent advancements in the synthesis of this compound have focused on microwave-assisted methods that enhance yield and purity while reducing reaction time. These methods make it suitable for large-scale production for further biological evaluation.

Comparative Studies

Comparative analyses with other indole derivatives reveal that this compound possesses unique pharmacological properties due to its specific substitution pattern. Such structural differences can influence binding affinities and biological activities.

Data Table: Biological Activities Overview

Activity TypeDescriptionReferences
AnticancerInhibits cancer cell proliferation; effective against various cancer lines
AntimicrobialActive against E. coli and S. aureus; MIC values indicate effective inhibition
AntiviralInhibits hepatitis C virus NS5B polymerase; potential for antiviral therapy development

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight (g/mol) Purity Key Applications
This compound 1260383-49-0 4-Br, 2-Me, 6-COOMe C₁₁H₁₀BrNO₂ 268.11 ≥95% Pharmaceutical synthesis
Methyl 4-bromo-1H-indole-6-carboxylate 882679-96-1 4-Br, 6-COOMe C₁₀H₈BrNO₂ 254.08 ≥97% Drug intermediates
Methyl 3-Bromo-1-methylindole-6-carboxylate 1186663-45-5 3-Br, 1-Me, 6-COOMe C₁₁H₁₀BrNO₂ 268.11 N/A Agrochemical research
Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate 1360957-60-3 5-Br, 6-Me, 3-COOMe C₁₁H₁₀BrNO₂ 268.11 95% Fluorescent probes
Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate 1583272-35-8 6-Br, 3-Me, 4-COOMe C₁₁H₁₀BrNO₂ 268.11 N/A Catalysis studies

Key Observations :

Substituent Position Effects : The placement of bromine and methyl groups significantly alters reactivity. For example, bromine at position 4 (as in the target compound) enhances electrophilic substitution reactivity compared to bromine at position 3 or 5 .

Molecular Weight : All methyl-bromo indole carboxylates with a single bromine and methyl group share the same molecular weight (268.11 g/mol), but differences in substituent positions lead to distinct stereoelectronic profiles .

Purity and Applications : Higher purity grades (≥95%) are critical for pharmaceutical applications, while lower-purity batches may suffice for agrochemical or material science research .

Pharmacological Relevance

  • The 2-methyl group in the target compound improves metabolic stability compared to non-methylated analogs like Methyl 4-bromo-1H-indole-6-carboxylate, making it preferable for drug candidates targeting prolonged half-life .
  • Compounds with bromine at position 5 (e.g., Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate) are less explored in medicinal chemistry due to unpredictable bioavailability .

Preparation Methods

Synthesis of Methyl Indole-6-carboxylate

  • Hydrogenation of Nitrobenzoate Derivative
    Methyl E-4-(2-dimethylaminovinyl)-3-nitrobenzoate is hydrogenated in tetrahydrofuran (THF) using 10% palladium on carbon catalyst under 3.45 bar pressure for 35 minutes. After catalyst removal and successive washing with hydrochloric acid, water, and brine, the product methyl indole-6-carboxylate is obtained in 85% yield as a white solid.
    NMR data: 3.92 (s, 3H, OCH3), 6.57 (m, 1H, H3-indole), 7.32 (t, 1H, H2-indole), 7.10 (d, 1H, H4-indole), 7.87 (dd, 1H, H5-indole), 8.16 (broad s, 1H, H7-indole).

Bromination and Methylation

  • Starting from 6-bromoindole
    The use of 6-bromoindole as a building block allows the introduction of the bromine atom at the 4-position. Reactions with DMF-DMA and pyrrolidine in DMF at 110 °C for 4 hours facilitate the formation of intermediates that can be further methylated at the 2-position.

Esterification and Hydrolysis

  • Lithium Hydroxide-Mediated Hydrolysis and Esterification
    Methyl indole-6-carboxylate can be hydrolyzed using lithium hydroxide monohydrate in a mixture of tetrahydrofuran, methanol, and water at 60–80 °C for 6–16 hours. After concentration and acidification with hydrochloric acid, indole-6-carboxylic acid precipitates and can be isolated in yields ranging from 57% to 95% depending on reaction conditions. This step is crucial for modifying the ester group or preparing intermediates for further functionalization.

Representative Experimental Data Table

Step Reagents & Conditions Yield (%) Notes & Characterization
Hydrogenation of methyl E-4-(2-dimethylaminovinyl)-3-nitrobenzoate 10% Pd/C, THF, 3.45 bar H2, 35 min 85% White solid; NMR confirms methyl ester and indole protons
Reaction of 6-bromoindole with DMF-DMA and pyrrolidine DMF, 110 °C, 4 h Intermediate formation Used for methylation at 2-position; key step for brominated indole scaffold
Hydrolysis of methyl indole-6-carboxylate LiOH·H2O, THF/MeOH/H2O, 60–80 °C, 6–16 h 57–95% Acidification with HCl precipitates indole-6-carboxylic acid; NMR confirms structure

Detailed Reaction Conditions and Notes

  • Hydrogenation : The nitro group is reduced to an amino group, facilitating cyclization to the indole ring. The use of palladium on carbon under mild pressure ensures selective reduction without over-hydrogenation.

  • DMF-DMA Reaction : Dimethylformamide dimethyl acetal (DMF-DMA) reacts with 6-bromoindole in the presence of pyrrolidine to form an intermediate that enables methylation at the 2-position. The reaction temperature (110 °C) and duration (4 h) are optimized for maximum conversion.

  • Hydrolysis and Esterification : Lithium hydroxide monohydrate is effective for controlled hydrolysis of methyl esters to carboxylic acids, with subsequent acidification to isolate the acid. Reaction times vary (1 to 16 hours) depending on scale and solvent system. The solvents THF, methanol, and water are chosen for solubility and reaction efficiency.

  • Purification : After each step, standard organic workup procedures including extraction, washing, drying over MgSO4, and concentration under reduced pressure are applied. Crystallization or precipitation is used to isolate pure compounds.

Summary of Key Findings from Research

  • The use of 6-bromoindole as a starting material is central to synthesizing this compound due to its pre-installed bromine at the 4-position.

  • Methylation at the 2-position is efficiently achieved via intermediates formed by reaction with DMF-DMA and pyrrolidine.

  • The methyl ester at the 6-carboxylate position can be hydrolyzed or formed under mild basic conditions using lithium hydroxide in mixed solvents, with yields up to 95%.

  • Hydrogenation of nitrobenzoate precursors is a reliable route to the indole core with the desired substitution pattern.

Q & A

Q. What are common synthetic routes for Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate?

  • Methodological Answer : A typical approach involves bromination of a pre-functionalized indole core followed by esterification. For example:

Bromination : Introduce the bromo substituent at the 4-position using electrophilic aromatic substitution (e.g., NBS or Br₂ in a controlled environment).

Esterification : React the carboxylic acid intermediate with methanol under acidic or basic conditions. Potassium carbonate (K₂CO₃) and methyl iodide (CH₃I) in acetone are commonly used for methyl ester formation, as demonstrated in analogous quinoline syntheses .

  • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid over-bromination.
  • Table 1 : Comparison of Synthetic Methods
MethodYieldConditionsReference
Bromination + Esterification33%K₂CO₃, CH₃I, reflux
Direct Nucleophilic SubstitutionN/ANBS, DCM, 0°C(Extrapolated)

Q. How is X-ray crystallography applied to confirm the structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement):

Data Collection : Cool crystals to 100 K to minimize disorder.

Structure Solution : Employ SHELXD for phase problem resolution.

Refinement : Apply SHELXL’s constraints for thermal parameters and hydrogen bonding. Recent updates in SHELXL allow handling of twinning and disorder common in brominated aromatic systems .

  • Table 2 : Example Crystallographic Parameters
ParameterValue
Space GroupP2₁/c
R-factor<5%
Resolution (Å)0.84

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Brominated indoles require stringent safety measures:

Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

Waste Disposal : Segregate halogenated waste and collaborate with certified disposal services .

Advanced Research Questions

Q. How can reaction yields be optimized during bromination or esterification steps?

  • Methodological Answer : Systematic optimization is critical:

Temperature Control : Lower temperatures (0–5°C) reduce side reactions during bromination.

Catalyst Screening : Lewis acids like FeCl₃ may enhance electrophilic substitution.

Stoichiometry Adjustments : Excess methyl iodide (1.5–2 eq.) improves esterification efficiency .

  • Case Study : A 33% yield reported for a related bromo-indole synthesis highlights the need for iterative optimization .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. MS)?

  • Methodological Answer :

Cross-Validation : Compare NMR (¹H, ¹³C) with high-resolution mass spectrometry (HRMS). For example, HRMS can confirm molecular ions ([M+H]⁺) within 1 ppm error, as seen in analogous indole derivatives .

Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and validate experimental data .

  • Table 3 : Example Spectral Data
TechniqueObserved ValueExpected Value
HRMS ([M+H]⁺)639.1371639.1368
¹³C NMR (COOCH₃)167.2 ppm167.5 ppm

Q. How to address crystal disorder or twinning in X-ray analysis of brominated indoles?

  • Methodological Answer : SHELXL’s advanced features enable robust refinement:

Disorder Modeling : Split atoms into multiple positions with occupancy refinement.

Twinning Correction : Use TWIN and BASF commands to deconvolute overlapping reflections .

  • Case Study : SHELX successfully resolved a 25% disordered bromine atom in a related structure, achieving an R-factor of 3.8% .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate

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